molecular formula C8H17O3PS3 B14666480 Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester CAS No. 38188-83-9

Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester

Katalognummer: B14666480
CAS-Nummer: 38188-83-9
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: DSSLOYDITKYOCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of phosphorus, sulfur, and oxygen atoms, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester can be synthesized through the reaction of phosphorus pentasulfide with ethanol. The reaction typically proceeds as follows:

P2S5+4C2H5OH2(C2H5O)2PS2H+H2SP_2S_5 + 4C_2H_5OH \rightarrow 2(C_2H_5O)_2PS_2H + H_2S P2​S5​+4C2​H5​OH→2(C2​H5​O)2​PS2​H+H2​S

This reaction involves the conversion of phosphorus pentasulfide and ethanol into diethyl dithiophosphate and hydrogen sulfide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler phosphorodithioic derivatives.

    Substitution: It can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various phosphorodithioic derivatives, oxides, and substituted phosphorodithioic acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester involves its interaction with molecular targets such as enzymes and metal ions. The compound can form complexes with metal ions, which can inhibit enzyme activity or alter the properties of the metal ions. This interaction is crucial for its applications as an enzyme inhibitor and corrosion inhibitor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl dithiophosphate
  • Diethyl phosphorodithioate
  • Diethyl ester of phosphorodithioic acid
  • Dithiophosphoric acid, O,O-diethyl ester

Uniqueness

Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester is unique due to the presence of the oxathian ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its stability and effectiveness in various applications .

Eigenschaften

CAS-Nummer

38188-83-9

Molekularformel

C8H17O3PS3

Molekulargewicht

288.4 g/mol

IUPAC-Name

diethoxy-(1,4-oxathian-3-ylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H17O3PS3/c1-3-10-12(13,11-4-2)15-8-7-9-5-6-14-8/h8H,3-7H2,1-2H3

InChI-Schlüssel

DSSLOYDITKYOCI-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=S)(OCC)SC1COCCS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.